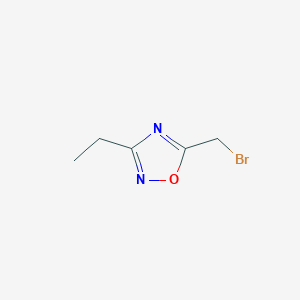![molecular formula C11H9F3O3 B13519791 1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method is the use of a cyclopropanation reaction with diazo compounds in the presence of a metal catalyst, such as rhodium or copper. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethyl ethers.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, ketones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. For instance, the ortho position of the trifluoromethoxy group in 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid may result in steric hindrance, affecting its interaction with molecular targets compared to the meta or para analogs.
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-4-2-1-3-7(8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) |
Clé InChI |
UEEVCRHYCXYXTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


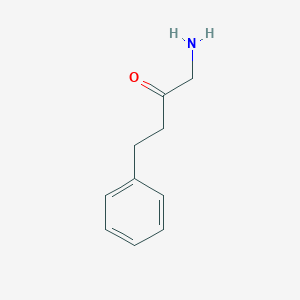

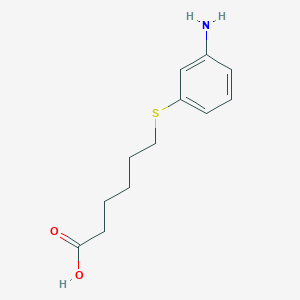

![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
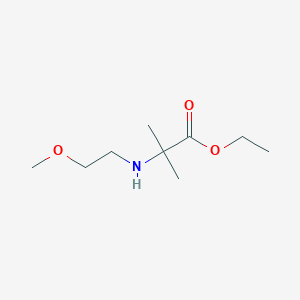
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
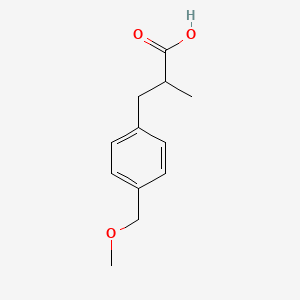
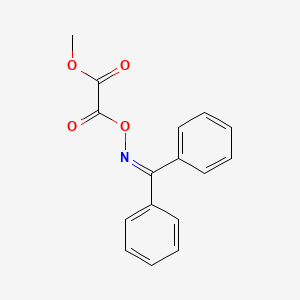
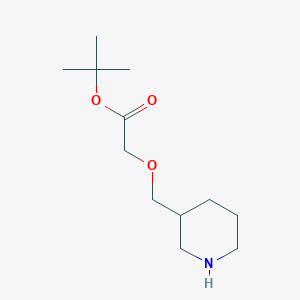
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
